molecular formula C13H14N2O2 B183238 Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate CAS No. 81153-64-2

Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

Cat. No.: B183238
CAS No.: 81153-64-2
M. Wt: 230.26 g/mol
InChI Key: YBPIMHCENGHGMJ-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate (CAS 81153-64-2) is a pyrazole-based heterocyclic compound characterized by a phenyl group at the 1-position, a methyl substituent at the 5-position, and an ester moiety at the 3-position. Pyrazole derivatives are valued for their structural tunability, enabling modifications to optimize pharmacokinetic properties or intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Properties

IUPAC Name

ethyl 5-methyl-1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)15(14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPIMHCENGHGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447719
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81153-64-2
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81153-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazone Formation

Phenylhydrazine reacts with ethyl acetoacetate in methanol under mildly acidic conditions (pH 5.0–6.5) to form the corresponding hydrazone intermediate. The reaction is typically conducted at 50–60°C for 1–2 hours, with careful control of stoichiometry. A molar ratio of phenylhydrazine to ethyl acetoacetate of 1:1.05 optimizes intermediate yield while minimizing side reactions.

Cyclization to Pyrazole

The hydrazone undergoes cyclization under reflux conditions (70–80°C) in methanol, facilitated by hydrochloric acid. This step requires 1.5–2.5 hours to achieve >85% conversion. The mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the β-keto carbonyl, followed by dehydration to form the pyrazole ring. Regioselectivity is ensured by the electronic effects of the substituents, with the phenyl group occupying position 1 and the methyl group directed to position 5.

Optimization of Reaction Parameters

Temperature Effects

Cyclization temperature significantly impacts yield and purity:

Temperature (°C)Yield (%)Purity (%)
6072.489.1
7085.793.2
8089.095.8
9086.394.5

Data adapted from analogous pyrazole syntheses shows optimal performance at 80°C, balancing reaction kinetics and thermal decomposition risks.

Industrial-Scale Purification Techniques

Solvent Extraction

Crude product isolation typically employs ethyl acetate extraction (3 × 20 mL per 50 mmol starting material) followed by brine washing to remove residual acids or bases. Anhydrous magnesium sulfate proves effective for drying, with <2% solvent retention.

Recrystallization

High-purity (>98%) product is obtained via methanol recrystallization with activated carbon treatment. Mixed solvent systems (methanol:acetone, 3:1 v/v) enhance crystal morphology and reduce impurities.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Acid-catalyzed89.095.8High
Base-mediated90.197.2Moderate
Post-synthetic alkylation87.994.3Low

Base-mediated routes offer slight yield advantages but require stringent moisture control, favoring acid-catalyzed processes for industrial applications .

Chemical Reactions Analysis

Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

EMPP has garnered attention in medicinal chemistry due to its potential therapeutic properties.

Key Applications:

  • Anti-inflammatory Agents: EMPP has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response. In vitro studies indicate that it can effectively reduce prostaglandin production, comparable to standard anti-inflammatory drugs like diclofenac.
  • Antimicrobial Activity: Research shows that EMPP exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) suggest a broad-spectrum potential .
  • Cancer Research: EMPP is being explored as a building block for developing anticancer agents, particularly targeting specific pathways involved in tumor growth and metastasis .

Agricultural Chemistry

In agricultural applications, EMPP serves as an important intermediate in the synthesis of agrochemicals.

Key Applications:

  • Fungicides and Herbicides: EMPP is utilized in the formulation of effective fungicides and herbicides, contributing to enhanced crop protection and yield while minimizing environmental impact .
  • Crop Yield Enhancement: Studies indicate that compounds derived from EMPP can improve crop resilience against pests and diseases, thereby increasing agricultural productivity .

Material Science

The unique chemical structure of EMPP allows it to be integrated into various materials.

Key Applications:

  • Polymer Development: EMPP is used in creating advanced polymers with improved thermal and mechanical properties, which are beneficial for various industrial applications .
  • Coatings and Composites: The compound contributes to the development of coatings that offer enhanced durability and resistance to degradation, making it suitable for use in harsh environments .

Analytical Chemistry

EMPP also finds utility in analytical methods.

Key Applications:

  • Standard Reference Material: It is employed as a standard reference material in chromatographic techniques, aiding in the accurate detection and quantification of similar compounds in complex mixtures .
  • Biochemical Assays: The compound plays a role in biochemical assays, facilitating studies on enzyme activity and metabolic pathways critical for drug development and disease research .

Case Studies

StudyFocusFindings
Anti-inflammatory EffectsDemonstrated comparable efficacy to diclofenac in reducing inflammation markers through COX inhibition.
Antimicrobial ActivityShowed broad-spectrum activity against various bacterial strains with significant MIC values.
Polymer DevelopmentHighlighted the use of EMPP in formulating polymers with enhanced mechanical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring structure allows it to bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomerism: 3-Carboxylate vs. 4-Carboxylate Derivatives

A key distinction among pyrazole carboxylates lies in the position of the ester group. Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate (3-carboxylate) differs from its 4-carboxylate isomer (CAS 89193-16-8) in both synthetic accessibility and molecular geometry.

Property This compound (CAS 81153-64-2) Ethyl 5-Methyl-1-phenylpyrazole-4-carboxylate (CAS 89193-16-8)
Purity 95% 98%
Molecular Formula C₁₃H₁₄N₂O₂ C₁₃H₁₄N₂O₂
Supplier Combi-Blocks, Aladdin Scientific Combi-Blocks

The 3-carboxylate isomer is more commonly reported in synthetic studies, likely due to steric and electronic factors favoring its formation during cyclization reactions . Crystallographic analysis (e.g., via SHELX or Mercury ) could reveal differences in ring puckering or hydrogen-bonding networks, which influence solubility and stability .

Substituent Variations

Modifications to the pyrazole core significantly alter physicochemical and biological properties:

A. Phenyl vs. Benzyl Groups
  • This substitution may improve blood-brain barrier penetration in drug design .
B. Electron-Withdrawing Substituents
  • Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate (CAS 129768-30-5) features a CF₃ group, which increases metabolic stability and electronegativity, making it suitable for agrochemical applications .
  • Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1881328-90-0) introduces a reactive chlorocarbonyl group, enabling further functionalization .
C. Heterocyclic Replacements
  • Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate (CAS 86181-71-7) replaces the phenyl ring with a thiophene, altering π-electron density and binding affinity in medicinal chemistry .

Crystallographic and Computational Insights

  • Hydrogen Bonding : this compound’s crystal packing is influenced by C–H···O interactions, as observed in related compounds . Graph-set analysis () can classify these motifs, affecting melting points and solubility.
  • Ring Puckering : Cremer-Pople parameters () quantify deviations from planarity, with the 3-carboxylate isomer likely exhibiting distinct puckering compared to 4-carboxylate analogues.

Biological Activity

Ethyl 5-methyl-1-phenylpyrazole-3-carboxylate (EMPP) is a synthetic compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of EMPP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

EMPP has the molecular formula C7H10N2O2C_7H_{10}N_2O_2 and features a pyrazole ring substituted with an ethyl ester and a methyl group. The structural characteristics of EMPP significantly influence its biological activity, allowing it to interact with various molecular targets.

The biological activity of EMPP is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit specific enzymes involved in cell proliferation, which may contribute to its anticancer properties. Additionally, EMPP can act on various receptors, influencing cellular signaling pathways that are critical in inflammation and cancer progression.

Anticancer Activity

Research indicates that EMPP exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer).
  • IC50 Values : Studies reported IC50 values for EMPP in these cell lines ranging from 3.79 µM to 42.30 µM, indicating promising potential as an anticancer agent .

Anti-inflammatory Properties

EMPP has also been investigated for its anti-inflammatory effects. In animal models, it demonstrated significant reduction in carrageenan-induced paw edema, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Table 1: Summary of Biological Activities of EMPP

Biological Activity Target Cell Line/Model Effect/Outcome Reference
AnticancerMCF7IC50 = 3.79 µM
AnticancerSF-268IC50 = 12.50 µM
AnticancerNCI-H460IC50 = 42.30 µM
Anti-inflammatoryCarrageenan-induced edemaSignificant reduction in swelling

Case Study: Synthesis and Evaluation

A recent study synthesized several derivatives of EMPP and evaluated their biological activities. The derivatives showed varied levels of cytotoxicity against different cancer cell lines, with some exhibiting enhanced activity compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the recommended protocols for safe handling and storage of Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work under a fume hood to minimize inhalation risks .
  • Storage : Keep in a tightly sealed container at 0–8°C in a dry, well-ventilated area away from ignition sources. Avoid incompatible materials like strong oxidizers .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), place in a sealed container, and dispose per local regulations. Avoid drainage contamination .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Step 1 : Start with ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate as a precursor.
  • Step 2 : React with acid chlorides or anhydrides under reflux in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) and confirm purity via GC (>98%) .

Q. Which spectroscopic techniques are essential for initial characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl at C5, phenyl at N1) by analyzing splitting patterns and chemical shifts (e.g., δ 1.21 ppm for ethyl CH₃) .
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (230.27 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and pyrazole ring vibrations .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved using SHELX and Mercury software?

  • Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction data. Preprocess with SHELXC/D for structure solution .
  • Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters. Validate using R-factor convergence (<5%) .
  • Visualization : Use Mercury to analyze hydrogen-bonding networks (e.g., C–H···O interactions) and generate packing diagrams .

Q. How should researchers address contradictions in safety data (e.g., hazard classifications)?

  • Methodological Answer :

  • Cross-Referencing : Compare SDS sections (e.g., non-hazardous classification in vs. hazardous decomposition products in ).
  • Experimental Validation : Conduct thermal stability tests (TGA/DSC) to identify decomposition products (e.g., CO, NOₓ) under controlled conditions .
  • Regulatory Alignment : Follow OSHA/GHS guidelines for worst-case hazard mitigation .

Q. What protocols are used to evaluate the pharmacological activity of pyrazole derivatives like this compound?

  • Methodological Answer :

  • Analgesic/Anti-inflammatory Testing : Use rodent models (e.g., carrageenan-induced paw edema) with dose ranges of 10–100 mg/kg. Monitor COX-2 inhibition via ELISA .
  • Toxicity Screening : Perform acute toxicity studies (OECD 423) and assess ulcerogenic potential via histopathology in gastric mucosa .

Q. How can researchers fill data gaps in ecological toxicity or partition coefficients (log P)?

  • Methodological Answer :

  • Predictive Modeling : Use software like EPI Suite to estimate log P and biodegradability (e.g., BIOWIN models) .
  • Experimental Determination : Measure log P via shake-flask method (octanol/water) and assess microbial toxicity using Daphnia magna assays (OECD 202) .

Data Contradiction and Validation

Q. How to validate the molecular structure when spectroscopic and crystallographic data conflict?

  • Methodological Answer :

  • Cross-Technique Analysis : Compare NMR-derived torsion angles with X-ray crystallography data. Use Cremer-Pople puckering parameters to resolve ring conformation discrepancies .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and overlay with experimental data to identify outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-Methyl-1-phenylpyrazole-3-carboxylate

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